molecular formula C8H13NO B1625964 1-methyl-3-prop-2-enylpyrrolidin-2-one CAS No. 40296-20-6

1-methyl-3-prop-2-enylpyrrolidin-2-one

Cat. No.: B1625964
CAS No.: 40296-20-6
M. Wt: 139.19 g/mol
InChI Key: IIFVQODKONTZGC-UHFFFAOYSA-N
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Description

1-methyl-3-prop-2-enylpyrrolidin-2-one is a heterocyclic organic compound that belongs to the pyrrolidinone family. This compound is characterized by a five-membered lactam ring with a methyl group at the nitrogen atom and a prop-2-en-1-yl group at the third carbon atom. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methyl-3-prop-2-enylpyrrolidin-2-one can be synthesized through various methods. One common approach involves the reaction of γ-butyrolactone with methylamine, followed by the addition of prop-2-en-1-yl bromide. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-3-prop-2-enylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-methyl-3-prop-2-enylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a versatile building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals, dyes, and pigments

Mechanism of Action

The mechanism of action of 1-methyl-3-prop-2-enylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-methyl-3-prop-2-enylpyrrolidin-2-one is unique due to the presence of both the methyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

1-methyl-3-prop-2-enylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-4-7-5-6-9(2)8(7)10/h3,7H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFVQODKONTZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517785
Record name 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40296-20-6
Record name 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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